1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane
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Overview
Description
1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group, a butoxy group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-butoxy-4-isopropylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: The major product is the corresponding alkane.
Scientific Research Applications
1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with different functional groups.
Comparison with Similar Compounds
1-Bromobutane: A simple alkyl bromide used in similar nucleophilic substitution reactions.
1-Bromohexane: Another alkyl bromide with a longer carbon chain, used in the synthesis of Grignard reagents.
1-(Bromomethyl)naphthalene: A brominated aromatic compound used in organic synthesis.
Uniqueness: 1-(Bromomethyl)-1-butoxy-4-isopropylcyclohexane is unique due to its combination of a cyclohexane ring with multiple substituents, providing a versatile platform for chemical modifications. Its structure allows for diverse reactivity and the potential to create a wide range of derivatives with specific properties.
Properties
Molecular Formula |
C14H27BrO |
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Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-(bromomethyl)-1-butoxy-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-4-5-10-16-14(11-15)8-6-13(7-9-14)12(2)3/h12-13H,4-11H2,1-3H3 |
InChI Key |
ZZDAOQGCCZMUBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(CCC(CC1)C(C)C)CBr |
Origin of Product |
United States |
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